molecular formula C24H22N6O4 B7688601 1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

Cat. No.: B7688601
M. Wt: 458.5 g/mol
InChI Key: PXMYGRFVEUNKKJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the Aza-Michael addition reaction, where a nucleophilic amine attacks an activated alkene to form the piperazine ring . The reaction conditions often require a basic environment and a suitable solvent such as tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy group can yield various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity, leading to various physiological effects such as vasodilation and reduced blood pressure . The molecular pathways involved include the inhibition of G-protein-coupled receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, nitro group, and pyridinyl-oxadiazolyl moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-33-22-5-3-2-4-20(22)29-14-12-28(13-15-29)19-7-6-18(16-21(19)30(31)32)23-26-24(34-27-23)17-8-10-25-11-9-17/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMYGRFVEUNKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CC=NC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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